molecular formula C8H9ClN2 B3089547 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1196145-69-3

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No. B3089547
CAS RN: 1196145-69-3
M. Wt: 168.62
InChI Key: UMRCWOAXMHFJLV-UHFFFAOYSA-N
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Description

“2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” is a chemical compound with the CAS Number: 1401034-59-0 . It is a hydrochloride salt and its molecular weight is 205.09 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” involves a series of reactions. A specific method involves adding glacial acetic acid to a container, heating it to reflux, and then slowly adding a homogeneous phase solution to the reaction vessel . The reaction mixture is then concentrated to remove solvents, yielding the final product .


Molecular Structure Analysis

The InChI code for “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” is 1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7 (6)11-8;/h1-2,10H,3-5H2;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The reactivity of “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” and similar compounds has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

“2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” is a hydrochloride salt with a molecular weight of 205.09 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, a class of compounds to which 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine belongs, have been found to be pharmacologically active with a variety of applications such as anticancer . They have been studied for their anticancer activity on different cancer cell lines .

Anti-HIV Properties

These compounds have also been studied for their potential anti-HIV properties . This makes them a potential candidate for the development of new drugs to combat HIV.

Antimicrobial Properties

1,6-Naphthyridines have shown antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.

Analgesic Properties

These compounds have been found to have analgesic properties . This suggests that they could be used in pain management.

Anti-inflammatory Properties

1,6-Naphthyridines have also shown anti-inflammatory properties . This suggests that they could be used in the treatment of conditions associated with inflammation.

Antioxidant Properties

These compounds have been found to have antioxidant properties . This suggests that they could be used in the prevention of diseases associated with oxidative stress.

Anti-Diabetes Properties

Research has indicated that similar compounds have given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate .

Treatment of Conditions Accompanied by Inflammation

Compounds similar to 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine have been studied as drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” and similar compounds are likely to involve further exploration of their synthesis, reactivity, and potential applications . These compounds have significant importance in the field of medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-2,10H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRCWOAXMHFJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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